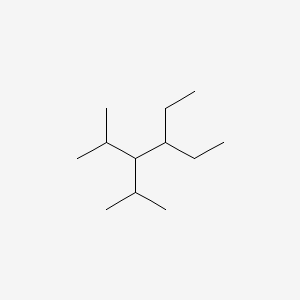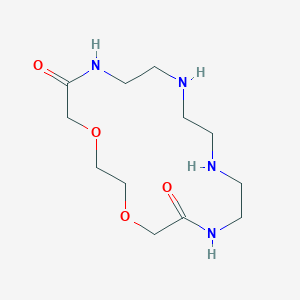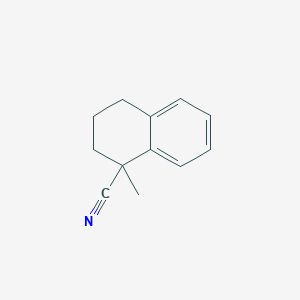
4-Ethyl-2-methyl-3-(propan-2-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methyl-3-(propan-2-yl)hexane is a branched alkane with the molecular formula C₉H₂₀. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its complex structure, featuring multiple branching points that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-3-(propan-2-yl)hexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylhexane, with ethyl and isopropyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate alkyl halide, such as ethyl bromide and isopropyl bromide, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts. These catalysts help in the selective alkylation of hydrocarbons, ensuring high yields and purity of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyl-3-(propan-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation reactions typically use chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes or alkenes.
Substitution: Halogenated derivatives such as chloro- or bromo-alkanes.
Scientific Research Applications
4-Ethyl-2-methyl-3-(propan-2-yl)hexane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-3-(propan-2-yl)hexane involves its interactions with various molecular targets and pathways. As a hydrocarbon, it primarily interacts with hydrophobic regions of biomolecules, such as lipid membranes and hydrophobic pockets of enzymes. These interactions can influence the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-Ethyl-2-methyl-3-(propan-2-yl)hexane can be compared with other similar branched alkanes, such as:
- 2-Methyl-4-ethylhexane
- 3-Ethyl-5-methylhexane
- 2,2-Dimethylhexane
These compounds share similar structural features but differ in the position and number of branching points, which can significantly affect their chemical and physical properties. The unique arrangement of branches in this compound contributes to its distinct reactivity and applications.
Properties
CAS No. |
62199-78-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2-methyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C12H26/c1-7-11(8-2)12(9(3)4)10(5)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
JXHSGKIMXDNKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14549657.png)


![Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B14549678.png)





![1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14549711.png)
![4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14549722.png)
![{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14549730.png)


